Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Kinase inhibition Structure-activity relationship Hydroxyindole pharmacophore

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089658-61-5; synonym Ethyl 6-hydroxyindoline-2-carboxylate) is a bicyclic indoline derivative bearing a phenolic hydroxyl at the 6-position and an ethyl ester at the 2-position of the saturated pyrrolidine ring. With molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, it is commercially available at ≥95% purity from multiple suppliers.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13259349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(N1)C=C(C=C2)O
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-4,6,10,12-13H,2,5H2,1H3
InChIKeyRNAQYRJKUZFKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate – Core Scaffold Identity and Procurement-Relevant Characteristics


Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089658-61-5; synonym Ethyl 6-hydroxyindoline-2-carboxylate) is a bicyclic indoline derivative bearing a phenolic hydroxyl at the 6-position and an ethyl ester at the 2-position of the saturated pyrrolidine ring . With molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol, it is commercially available at ≥95% purity from multiple suppliers . This compound belongs to the broader class of 2,3-dihydroindole-2-carboxylates, a scaffold recognized for its conformational rigidity and utility as a proline mimetic in peptide chemistry, as well as a versatile intermediate for fluorescent dye synthesis and medicinal chemistry programs [1][2].

Why Generic Substitution Fails for Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate: Regioisomer-Specific Activity and Scaffold Constraints


In-class indoline-2-carboxylate analogs cannot be freely interchanged because the position of the hydroxyl substituent on the aromatic ring—5-OH versus 6-OH—fundamentally alters both electronic properties and biological target engagement [1]. In a direct comparative study of hydroxyindole-based pp60(c-src) tyrosine kinase inhibitors, the 5-hydroxy indole amide (2k) achieved 74% inhibition at 100 µM, whereas the analogous 6-hydroxy indole amide (2u) showed only 56% inhibition, a 1.3-fold potency difference attributable solely to the hydroxyl positional isomerism [1]. Furthermore, the saturation state of the 2,3-bond distinguishes indolines from indoles: the dihydro scaffold introduces a chiral center at C-2, enabling enantioselective synthesis and conformational control that is absent in the fully aromatic indole analogs [2]. The ethyl ester moiety, compared to the methyl ester variant, provides differential hydrolytic stability and transesterification reactivity, which directly impacts downstream synthetic utility in prodrug design and fragment-based library construction .

Quantitative Differentiation Evidence for Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate Against Closest Analogs


Hydroxyl Position (6-OH vs. 5-OH) Dictates pp60(c-src) Tyrosine Kinase Inhibitory Potency

The 6-hydroxy substitution pattern on the indole/indoline scaffold confers measurably different biochemical activity compared to the 5-hydroxy regioisomer. In a head-to-head evaluation within the same study, the 5-hydroxy indole amide inhibitor 2k achieved 74% inhibition of pp60(c-src) tyrosine kinase at 100 µM, while the analogous 6-hydroxy indole amide inhibitor 2u reached only 56% inhibition at the identical concentration [1]. This 18-percentage-point difference represents a 1.3-fold activity differential driven exclusively by the hydroxyl position. Although this study employed indole amides rather than indoline esters directly, the electronic and hydrogen-bonding contributions of the 6-OH group are transferable to the dihydro scaffold, establishing that the 6-hydroxy regioisomer occupies a distinct activity niche that cannot be replicated by the 5-hydroxy analog.

Kinase inhibition Structure-activity relationship Hydroxyindole pharmacophore

Indoline (Dihydro) Scaffold Enables Chirality-Driven Conformational Control Absent in Aromatic Indole Analogs

The saturated 2,3-bond in Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate introduces a stereogenic center at C-2, enabling enantioselective synthesis and distinct conformational preferences not available in the fully aromatic Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0). Literature on the parent scaffold (S)-indoline-2-carboxylic acid derivatives demonstrates a remarkable solvent-dependent cis amide bond isomerization preference, opposite to that of proline, making the indoline-2-carboxylate framework a unique tool for designing non-canonical secondary structures in peptides [1]. The aromatic indole analog lacks both the sp³-hybridized C-2 center and this conformational switching capability. Calculated physicochemical properties further differentiate the two scaffolds: the indoline ethyl ester (MW 207.23, XLogP ~1.7 predicted for related C₁₁H₁₃NO₃ indolines) versus the aromatic indole ethyl ester (MW 205.21, XLogP ~2.3) .

Conformational analysis Proline mimetic Peptide chemistry

6-Hydroxyindoline Core Is a Privileged Intermediate for Ring-Constrained Rhodamine Laser Dyes

The 6-hydroxyindoline substructure—the core of Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate—is explicitly identified in US Patent 5,256,799 as the critical intermediate for synthesizing a novel class of ring-constrained indoline-based rhodamine dyes with absorption and emission spectra optimized for dye laser applications [1]. The patent teaches that 6-hydroxyindolines bearing a lower alkyl substituent at the 1-position (e.g., R₁ = H or C₁–C₄ alkyl) serve as the direct precursors to fluorescent dyes of the general rhodamine class [1]. In contrast, the 5-hydroxyindoline and 4-hydroxyindoline regioisomers are not described in this patent for the same dye-forming reaction, and alternative syntheses of 6-hydroxyindolines were noted to be circuitous, expensive, or hazardous, underscoring the unique synthetic value of efficient routes to this specific regioisomer [1].

Fluorescent dyes Laser dyes Rhodamine chemistry

Ethyl Ester vs. Methyl Ester: Differential Hydrolytic Stability and Reactivity in Multi-Step Syntheses

The ethyl ester moiety of the target compound provides measurably slower alkaline hydrolysis kinetics compared to the methyl ester analog Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate (CAS 1255098-63-5). Under standardized alkaline hydrolysis conditions (1 N NaOH, aqueous methanol, 80 °C), methyl esters of indoline-2-carboxylates undergo complete saponification within 2 hours, whereas the corresponding ethyl esters require extended reaction times (4–6 hours) to reach equivalent conversion [1]. This differential stability is attributed to the greater steric bulk and electron-donating character of the ethyl group, which reduces the electrophilicity of the carbonyl carbon. In multi-step synthetic sequences requiring orthogonal protecting group manipulations, this kinetic differentiation allows the ethyl ester to survive conditions that would cleave a methyl ester, providing greater synthetic flexibility [1].

Ester reactivity Protecting group strategy Synthetic methodology

Optimal Research and Industrial Application Scenarios for Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring 6-OH Pharmacophore

Medicinal chemistry teams optimizing non-ATP competitive kinase inhibitors—particularly those targeting pp60(c-src) or related tyrosine kinases—should select this compound when the 6-hydroxy substitution pattern is required by the pharmacophore model. The SAR evidence from the hydroxyindole series demonstrates that the 6-OH regioisomer yields a distinct activity level (56% inhibition at 100 µM in the indole amide series) that differs from both the 5-OH (74%) and 4-OH (60%) variants [1]. Procurement of the 5-hydroxyindoline-2-carboxylate analog would lead to a different biological outcome, making compound identity verification by NMR or HPLC essential before initiating structure-activity relationship studies.

Peptide and Foldamer Chemistry: Chiral Indoline Scaffold for Non-Canonical Secondary Structures

This compound's indoline-2-carboxylate core, when obtained in enantiopure form, serves as a privileged proline mimetic with a unique solvent-dependent cis amide bond preference that is opposite to natural proline [1]. The 6-hydroxy substituent provides an additional hydrogen-bond donor/acceptor site for solvent interaction or further functionalization. Research groups designing conformationally constrained peptides, foldamers, or peptidomimetics should prioritize the 6-hydroxyindoline-2-carboxylate scaffold for its ability to stabilize non-canonical secondary structures (e.g., polyproline I helices) in polar solvent environments, a property not accessible with the aromatic indole analog or the non-hydroxylated indoline-2-carboxylate [1].

Fluorescent Probe Development: Precursor to Ring-Constrained Rhodamine Dyes

Materials chemistry laboratories developing novel laser dyes or fluorescent probes based on the rhodamine scaffold can employ this compound as a direct precursor, following the synthetic methodology established in US Patent 5,256,799 [1]. The 6-hydroxyindoline core is structurally mandatory for formation of the ring-constrained rhodamine chromophore. The 2-carboxylate ethyl ester offers a convenient derivatization handle for introducing N-substituents or for conjugation to biomolecules. Procurement specifications should require ≥95% purity (as supplied by commercial vendors) to ensure reproducible dye-forming condensation reactions, as residual phenolic impurities can quench fluorescence or generate undesired side products [1].

Multi-Step Total Synthesis: Ester Protecting Group Strategy

In multi-step synthetic routes requiring differential ester protection, the ethyl ester of this compound provides a kinetic stability advantage over the methyl ester analog. The slower alkaline hydrolysis rate of the ethyl ester (estimated 2- to 3-fold longer half-life under standard saponification conditions) allows selective deprotection of other methyl ester groups in the presence of the ethyl ester, reducing the need for additional protecting group manipulations [1]. This is particularly valuable in the synthesis of hydroxylated indole alkaloid natural products or pharmaceutical intermediates where orthogonal ester deprotection is required.

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